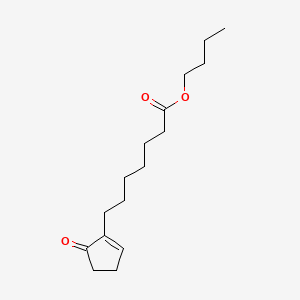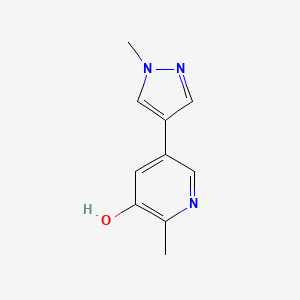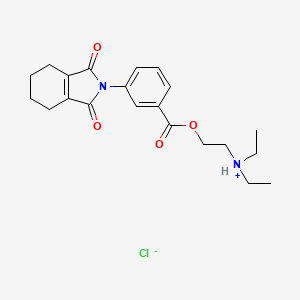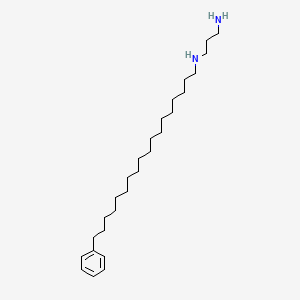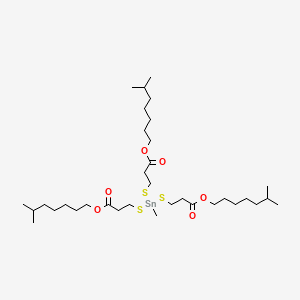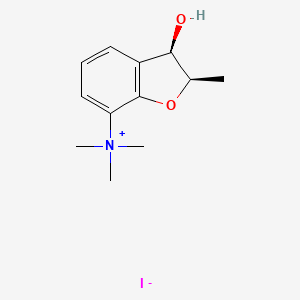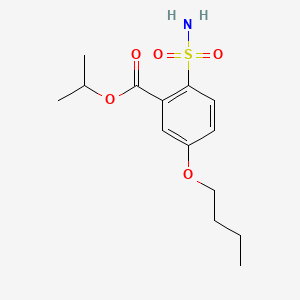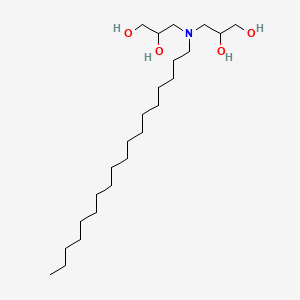
3,3'-(Octadecylimino)bispropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Octadecylimino)bispropane-1,2-diol is a chemical compound with the molecular formula C24H51NO4. It is known for its unique structure, which includes a long octadecyl chain attached to a bispropane-1,2-diol backbone. This compound is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Octadecylimino)bispropane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with octadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-chloro-1,2-propanediol and octadecylamine.
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The reactants are mixed and heated to reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography to obtain pure 3,3’-(Octadecylimino)bispropane-1,2-diol.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Octadecylimino)bispropane-1,2-diol may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may include additional steps such as distillation and filtration to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Octadecylimino)bispropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
3,3’-(Octadecylimino)bispropane-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Mechanism of Action
The mechanism of action of 3,3’-(Octadecylimino)bispropane-1,2-diol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it effective in forming micelles and liposomes, which can encapsulate and deliver hydrophobic drugs. The compound’s long octadecyl chain can insert into lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Dodecylimino)bispropane-1,2-diol: Similar structure but with a shorter dodecyl chain.
3,3’-(Hexadecylimino)bispropane-1,2-diol: Similar structure with a hexadecyl chain.
Uniqueness
3,3’-(Octadecylimino)bispropane-1,2-diol is unique due to its long octadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong amphiphilic behavior, such as in the formation of stable emulsions and liposomes.
Properties
CAS No. |
60659-43-0 |
|---|---|
Molecular Formula |
C24H51NO4 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
3-[2,3-dihydroxypropyl(octadecyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C24H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-23(28)21-26)20-24(29)22-27/h23-24,26-29H,2-22H2,1H3 |
InChI Key |
QCOZKOLXTLBJRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CC(CO)O)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


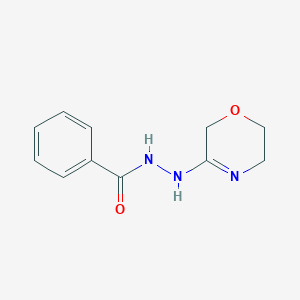
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

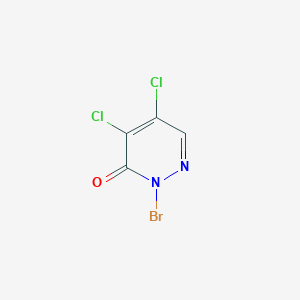
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
